molecular formula C12H11NO3 B556863 1-Acetyl-1H-indol-3-yl acetate CAS No. 16800-67-2

1-Acetyl-1H-indol-3-yl acetate

Cat. No. B556863
CAS No.: 16800-67-2
M. Wt: 217.22 g/mol
InChI Key: DNVFBLDIZKYQPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06955921B2

Procedure details

Indoxyl 1,3-diacetate (Sigma Chemical Co., St. Louis, Mo.) (10.0 g; 46.05 mmole) was suspended with stirring in thoroughly deoxygenated H2O (200 mL), maintained under an inert gas atmosphere. NaOH (16 g) was added at once and the reaction mixture was heated at ca. 85° C. for 15 min. The reaction was cooled in an ice/salt bath to <5° C., then dropwise treated with a thoroughly deoxygenated solution of citric acid monohydrate (30.63 g) in H2O (30 mL) at a rate that kept the reaction temperature <5° C. NaCl (30 g) was then added and the reaction stirred in the cold for 1 h. The greenish yellow solid product was collected by filtration with suction, washed with a minimum amount of deoxygenated, ice-cold aq 0.5 N citric acid and dried in vacuo overnight to give 3-hydroxyindole (4.94 g; 80%). This product was used without further purification.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
16 g
Type
reactant
Reaction Step Two
Quantity
30.63 g
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Three
Name
Quantity
30 g
Type
reactant
Reaction Step Four
Name
Quantity
200 mL
Type
solvent
Reaction Step Five
Yield
80%

Identifiers

REACTION_CXSMILES
CC([N:4]1[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[C:6]([O:13]C(C)=O)=[CH:5]1)=O.[OH-].[Na+].O.C(O)(=O)CC(CC(O)=O)(C(O)=O)O.[Na+].[Cl-]>O>[OH:13][C:6]1[C:7]2[C:12](=[CH:11][CH:10]=[CH:9][CH:8]=2)[NH:4][CH:5]=1 |f:1.2,3.4,5.6|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
CC(=O)N1C=C(C2=CC=CC=C21)OC(=O)C
Step Two
Name
Quantity
16 g
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
30.63 g
Type
reactant
Smiles
O.C(CC(O)(C(=O)O)CC(=O)O)(=O)O
Name
Quantity
30 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
30 g
Type
reactant
Smiles
[Na+].[Cl-]
Step Five
Name
Quantity
200 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Stirring
Type
CUSTOM
Details
the reaction stirred in the cold for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintained under an inert gas atmosphere
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled in an ice/salt bath to <5° C.
CUSTOM
Type
CUSTOM
Details
the reaction temperature <5° C
FILTRATION
Type
FILTRATION
Details
The greenish yellow solid product was collected by filtration with suction
WASH
Type
WASH
Details
washed with a minimum amount
CUSTOM
Type
CUSTOM
Details
of deoxygenated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
ice-cold aq 0.5 N citric acid and dried in vacuo overnight
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
OC1=CNC2=CC=CC=C12
Measurements
Type Value Analysis
AMOUNT: MASS 4.94 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 80.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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